3,7-Dibromoquinoline
Description
Overview of Quinoline (B57606) Derivatives as Heterocyclic Scaffolds
Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. rsc.org This fused bicyclic structure serves as a foundational scaffold in medicinal and pharmaceutical chemistry. rsc.orgbenthamscience.com Quinoline and its derivatives are not only prevalent in various natural products, particularly alkaloids, but are also central to the design of synthetic compounds with a wide array of biological functions. rsc.orgorientjchem.org
The significance of the quinoline nucleus lies in its versatility as a "privileged scaffold," a molecular framework that can bind to multiple biological targets. nih.gov This adaptability has led to the development of numerous quinoline-based drugs. The functionalization of the quinoline ring at its various positions allows for the fine-tuning of its chemical and pharmacological properties, leading to compounds with activities spanning anticancer, antimicrobial, antimalarial, anti-inflammatory, and anticonvulsant applications. benthamscience.comresearchgate.net The unique chemical structure and the capacity for substitution make the quinoline ring a critical component in drug discovery and development. orientjchem.org
Significance of Halogenation in Quinoline Chemistry and Structure-Reactivity Relationships
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a critical strategy in synthetic and medicinal chemistry. In the context of quinoline chemistry, halogenation significantly influences the molecule's physicochemical properties and reactivity. The introduction of a halogen, such as bromine, can enhance a compound's lipophilicity, which may improve its ability to cross biological membranes.
Structure-activity relationship (SAR) studies have frequently demonstrated that the presence and position of a halogen atom can dramatically enhance the biological potency of quinoline derivatives. orientjchem.org For instance, halogen atoms have been shown to be important for the antimalarial activity of certain quinoline-based drugs. orientjchem.org Beyond modulating biological activity, halogenation provides essential synthetic handles for further molecular elaboration. Bromoquinolines, in particular, are valuable precursors for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. nih.govrsc.orgnih.gov The different reactivities of bromine atoms at various positions on the quinoline ring can be exploited to achieve regioselective synthesis, providing a pathway to complex, multifunctionalized quinolines. rsc.org
Positioning of Bromine Atoms in Dibromoquinolines: An Isomeric Perspective
The specific placement of bromine atoms on the quinoline scaffold is of paramount importance, as different isomers of dibromoquinoline exhibit distinct chemical reactivity and biological profiles. The isomeric positioning dictates the electronic environment of each carbon-bromine bond, thereby influencing its susceptibility to nucleophilic substitution or its reactivity in cross-coupling reactions.
For example, research on isomers like 5,7-dibromoquinoline (B1595614) and 6,8-dibromoquinoline (B11842131) has shown that the bromine atoms can be selectively functionalized, allowing for the stepwise introduction of different substituents. nih.govnih.gov This regioselectivity is crucial for the convergent synthesis of highly substituted quinolines. researchgate.net Furthermore, the biological effects can be highly dependent on the substitution pattern. A study identified a derivative of 5,7-dibromoquinoline with potent, broad-spectrum antifungal activity, highlighting how the specific arrangement of the bromine atoms contributes to the molecule's interaction with its biological target. nih.gov The synthesis of specific dibromo-isomers is therefore a key objective for chemists seeking to create libraries of compounds for screening and development. researchgate.netresearchgate.net
| Isomer | Key Research Focus | Noted Applications/Reactions | Reference |
|---|---|---|---|
| 5,7-Dibromoquinoline | Antifungal and anticancer agents | Used to synthesize derivatives targeting metal ion homeostasis in fungi. | nih.gov |
| 6,8-Dibromoquinoline | Precursor for disubstituted derivatives | Valuable precursor for various substitution reactions to create new compounds for biological screening. | nih.gov |
| 3,6,8-Tribromoquinoline (B3300700) | Regioselective substitution | Microwave-assisted reactions with morpholine (B109124) or piperazine (B1678402) selectively substitute the C-3 bromine. | |
| 3,4-Dibromoquinoline | Regioselective cross-coupling | Demonstrates useful levels of selectivity in Suzuki coupling reactions. |
Current Research Landscape and the Academic Relevance of 3,7-Dibromoquinoline
| Property | Value |
|---|---|
| CAS Number | 1781378-17-3 |
| Molecular Formula | C₉H₅Br₂N |
| Molecular Weight | 286.95 g/mol |
| SMILES Code | BrC1=CC=C2C=C(Br)C=NC2=C1 |
Scope and Objectives of Research on this compound and its Derivatization
The primary scope of research involving this compound is centered on its strategic use in organic synthesis to construct novel and complex molecular architectures. The two bromine atoms serve as key functionalization points for derivatization. researchgate.netresearchgate.net The main objectives of such research can be outlined as follows:
Exploration of Regioselective Cross-Coupling: A central goal is to investigate the differential reactivity of the bromine atoms at the C-3 and C-7 positions. Research would aim to establish reaction conditions (e.g., choice of catalyst, ligand, base, and solvent) that allow for the selective substitution of one bromine atom over the other in palladium-catalyzed reactions. researchgate.netscilit.comrsc.org This would enable the sequential introduction of two different functional groups.
Synthesis of Novel Compound Libraries: A key objective is to utilize this compound as a starting material to generate libraries of 3,7-disubstituted quinolines. nih.gov By introducing a wide variety of aryl, alkyl, amino, and other functional groups, researchers can create a diverse set of molecules for high-throughput screening.
Discovery of Bioactive Molecules: The ultimate aim of derivatization is often the discovery of new therapeutic agents. researchgate.netresearchgate.net The synthesized libraries of 3,7-disubstituted quinolines would be evaluated for a range of biological activities, including but not limited to anticancer, antibacterial, and enzyme inhibition properties. orientjchem.orgnih.gov The unique substitution pattern may lead to novel structure-activity relationships and the identification of potent and selective drug candidates.
Development of New Synthetic Methodologies: Research on the reactivity of this compound can also contribute to the broader field of organic synthesis by developing new and efficient methods for the functionalization of dihaloheteroaromatic compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dibromoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLWBNGKHNPBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Chemistry of 3,7 Dibromoquinoline
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for haloarenes, especially when the aromatic ring is activated by electron-withdrawing groups or when the leaving group is positioned appropriately relative to the heteroatom. While quinoline (B57606) itself is electron-deficient, the bromine atoms in 3,7-Dibromoquinoline can be displaced by strong nucleophiles under suitable conditions.
Differential Reactivity of Bromine Atoms at C3 and C7 Positions
The relative reactivity of the bromine atoms at the C3 and C7 positions in SNAr reactions is influenced by electronic and steric factors. Generally, positions adjacent to the nitrogen atom in quinoline are more electron-deficient and thus more susceptible to nucleophilic attack. However, specific electronic effects from substituents and steric hindrance play a crucial role. While direct studies on the differential SNAr reactivity of this compound are not extensively detailed in the provided search results, general principles suggest that the C7 position, being further from the electron-withdrawing nitrogen atom and potentially less sterically hindered, might exhibit different reactivity compared to the C3 position. However, the electron-deficient nature of the quinoline ring system as a whole facilitates SNAr reactions at brominated positions .
Introduction of Diverse Functional Groups via SNAr
SNAr reactions allow for the introduction of various nucleophilic functional groups, such as amines, alkoxides, and thiols, onto the quinoline core. For instance, treatment of dibromoquinoline derivatives with amines can lead to the formation of amino-substituted quinolines researchgate.netresearchgate.net. Similarly, reactions with alkoxides or thiols can introduce ether or thioether functionalities, respectively. The effectiveness of these substitutions often depends on the strength of the nucleophile and the reaction conditions, such as temperature and solvent. For example, amination reactions typically require polar aprotic solvents like DMF or DMSO at elevated temperatures (80–100 °C) .
Transition Metal-Catalyzed Cross-Coupling Reactions of Dibromoquinolines
Transition metal-catalyzed cross-coupling reactions, particularly those involving palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Dibromoquinolines, including this compound, serve as excellent substrates for these transformations.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound (e.g., boronic acid or boronate ester) and an organohalide, is a widely employed method for C-C bond formation researchgate.netnih.govnih.govsci-hub.sebioline.org.brrhhz.netmdpi.comobiaks.comresearchgate.netyu.edu.joajouronline.comresearchgate.netresearchgate.netsoton.ac.ukmdpi.compsu.edu. Dibromoquinolines can undergo mono- or di-coupling reactions with aryl or vinyl boronic acids, leading to substituted quinoline derivatives.
Achieving high regioselectivity in the cross-coupling of dibromoheteroaromatics, including dibromoquinolines, can be challenging compared to other systems nih.govsci-hub.se. Studies on various dibromoquinolines have shown that selectivity can be influenced by the positions of the bromine atoms and the nature of the coupling partners nih.govsci-hub.semdpi.commdpi.compsu.edunih.govpsu.eduresearchgate.net. For instance, in some dibromoquinolines, one bromine atom may be more reactive than the other due to electronic or steric effects, allowing for selective mono-arylation sci-hub.seresearchgate.net. However, in many cases, mixtures of regioisomers or di-coupled products are observed, necessitating careful optimization of reaction conditions nih.govsci-hub.semdpi.comnih.govpsu.edu. The specific regioselectivity for this compound in Suzuki-Miyaura coupling would depend on the relative electronic environments and steric accessibility of the C3 and C7 positions.
The success and selectivity of Suzuki-Miyaura couplings are highly dependent on the choice of catalyst, ligands, base, solvent, and temperature nih.govsci-hub.seobiaks.comresearchgate.netyu.edu.jo. Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly used, often in conjunction with phosphine (B1218219) ligands that can modulate catalyst activity and stability nih.govsci-hub.serhhz.netmdpi.comobiaks.comyu.edu.jomdpi.compsu.edu. Ligands like triphenylphosphine (B44618) (PPh₃), dialkylbiarylphosphines, and bulky phosphines can significantly influence the reaction outcome nih.govmdpi.com. Bases such as K₂CO₃ or K₃PO₄ are typically employed, and solvent systems like DMF, dioxane, toluene, or mixtures thereof are common nih.govrhhz.netmdpi.compsu.edu. Optimization often involves screening these parameters to maximize yield and regioselectivity nih.govsci-hub.serhhz.net. For example, specific catalyst/ligand combinations and temperature control have been shown to improve yields and selectivity in related systems nih.govrhhz.netmdpi.com.
Synthesis of Polycarbo-Substituted Quinoline Derivatives
Dihaloquinolines, including potentially this compound, serve as foundational building blocks for synthesizing more complex, polycarbo-substituted quinoline derivatives. These more elaborate structures are of significant interest, particularly in medicinal chemistry, due to the prevalence of quinoline scaffolds in biologically active compounds nih.govsci-hub.se. By employing sequential or one-pot double cross-coupling reactions, multiple carbon substituents can be introduced onto the quinoline core, leading to diverse molecular architectures.
Sonogashira Coupling Reactions for Alkynylation
The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, typically catalyzed by palladium and copper complexes. This reaction is instrumental in introducing alkynyl groups, which can further modify the electronic and structural properties of quinoline systems.
Achieving selective mono-alkynylation at either the C-3 or C-7 position of this compound would be a critical aspect of its utility. While studies on other dibromoquinolines suggest that regioselectivity can be difficult to control nih.govsci-hub.se, specific research detailing the selective alkynylation of this compound is not extensively presented in the provided literature. Factors such as catalyst choice, ligand, reaction temperature, and the nature of the alkyne could potentially influence selectivity.
The general Sonogashira coupling protocol involves a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine, diisopropylethylamine), and a solvent (e.g., DMF, THF) ajouronline.combioline.org.brobiaks.comnih.gov. While these conditions are well-established for aryl halides, specific optimized protocols for this compound are not detailed in the provided snippets. Research on related dibromoquinolines, such as 2,4-dibromoquinolines, has highlighted the importance of reaction conditions for achieving desired outcomes nih.gov.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines, catalyzed by palladium complexes, often in conjunction with specific phosphine ligands nih.govresearchgate.netchim.it. This methodology allows for the introduction of amino functionalities, which are crucial for many biologically active molecules. However, direct applications of the Buchwald-Hartwig amination specifically to this compound were not found in the reviewed literature.
Heck Reaction for Olefination
The Heck reaction enables the formation of new carbon-carbon bonds through the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. This process is vital for introducing vinyl or substituted vinyl groups onto aromatic systems chim.itmdpi.comresearchgate.net. While Heck reactions have been reported for other haloquinolines, specific examples involving this compound were not identified in the provided search results.
Other Metal-Catalyzed Coupling Transformations (e.g., Negishi, Stille)
Beyond Sonogashira, Buchwald-Hartwig, and Heck reactions, this compound could potentially participate in other palladium-catalyzed cross-coupling reactions such as Negishi and Stille couplings.
Negishi Coupling: This reaction involves the coupling of organozinc reagents with organic halides, catalyzed by palladium beilstein-journals.orgacs.orgscite.aibeilstein-journals.org. Studies on other dibromoquinolines, such as 3,4-dibromoquinoline, have indicated challenges with regioselectivity in magnesiation and subsequent Negishi coupling beilstein-journals.orgacs.org. Specific Negishi coupling protocols for this compound were not detailed.
Stille Coupling: The Stille coupling utilizes organotin reagents to form carbon-carbon bonds with organic halides, typically under palladium catalysis rsc.orgacs.orgnih.gov. While general procedures for Stille coupling exist, direct applications to this compound were not found in the provided literature.
Data Tables: Due to the limited availability of specific research findings and detailed experimental data for the transformation of this compound in the provided literature snippets, comprehensive data tables detailing reaction conditions, yields, and specific regioselectivity outcomes for each mentioned coupling reaction cannot be generated. The literature primarily discusses the general reactivity of haloquinolines or specific isomers other than this compound.
Compound List:
this compound
Quinoline
Mefloquine
Talnetant
6,7-Dibromoquinoline-5,8-dione
6,7-Dichloroquinoline-5,8-dione
2,4-Dibromoquinoline
3,4-Dibromoquinoline
5,7-Dibromoquinoline (B1595614)
2,3-Dibromoquinoline
2,6-Dibromoquinoline
2,8-Dibromoquinoline
4,6-Dichloroquinoline
4,7-Dichloroquinoline
3-Iodoquinoline-8-carboxamide
2-Chloro-3-iodoquinoline
3-Bromo-4-iodoquinoline
6,8-Dibromo-4-chloroquinoline-3-carbaldehyde
Directed Ortho Metalation (DOM) and Other Organometallic Functionalizations
Directed ortho metalation (DOM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic systems. While specific studies on DOM of this compound are not extensively documented, the quinoline nitrogen atom can potentially act as a directing group, facilitating lithiation at adjacent positions. However, the presence of bromine atoms, particularly at the C-3 position, might influence the feasibility and regioselectivity of such reactions.
Organometallic functionalizations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck), are highly relevant for introducing diverse substituents onto the dibromoquinoline scaffold. The C-Br bonds are susceptible to oxidative addition by palladium catalysts, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of these coupling reactions would depend on the relative reactivity of the C-3 and C-7 bromine atoms, which can be modulated by reaction conditions and catalyst choice. For instance, steric and electronic factors around each bromine atom can dictate preferential coupling at one position over the other.
Potential Organometallic Transformations:
| Reaction Type | Typical Reagents/Catalysts | Potential Site(s) of Functionalization |
| Suzuki-Miyaura Coupling | Boronic acids/esters, Pd catalyst, base | C-3, C-7 |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu co-catalyst, base | C-3, C-7 |
| Heck Reaction | Alkenes, Pd catalyst, base | C-3, C-7 |
| Stille Coupling | Organostannanes, Pd catalyst | C-3, C-7 |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | C-3, C-7 |
Oxidation and Reduction Chemistry of the Quinoline Ring System
The quinoline ring system in this compound can undergo various oxidation and reduction reactions, altering its electronic properties and potentially its reactivity profile.
The nitrogen atom in the quinoline ring is a key feature influencing its chemical behavior. It can be protonated, alkylated, or oxidized.
N-Oxidation: Treatment with oxidizing agents like peroxy acids (e.g., m-CPBA) can lead to the formation of the corresponding quinoline N-oxide. N-oxidation often alters the electron distribution within the aromatic system, making the ring more susceptible to nucleophilic attack at certain positions (e.g., C-2 and C-4) and potentially influencing electrophilic substitution patterns. The presence of bromine atoms might also affect the ease of N-oxidation and the subsequent reactivity of the N-oxide.
N-Alkylation/Protonation: The lone pair on the nitrogen atom makes it basic and nucleophilic. It can be protonated by acids or alkylated by alkyl halides to form quinolinium salts. These transformations can significantly change the electronic character of the quinoline ring, potentially activating or deactivating certain positions towards further reactions. For example, quaternization of the nitrogen atom can increase the electrophilicity of the ring.
The influence of the nitrogen atom on the reactivity of the bromine substituents is also noteworthy. The electron-withdrawing nature of the nitrogen can affect the electron density at the carbon atoms bearing the bromine atoms, influencing their susceptibility to nucleophilic aromatic substitution (though this is generally difficult for aryl halides without strong activation) or their participation in metal-catalyzed cross-coupling reactions.
Chemoselective and Regioselective Considerations in Multisubstitution Reactions
When performing reactions on this compound, achieving chemoselectivity (reacting one functional group while leaving others untouched) and regioselectivity (reacting at a specific position) is crucial, especially when aiming for controlled multisubstitution.
The two bromine atoms at the C-3 and C-7 positions offer distinct electronic and steric environments. Generally, C-7, being further from the electron-withdrawing nitrogen atom and potentially less sterically hindered, might exhibit different reactivity compared to C-3, which is alpha to the nitrogen and adjacent to the fused benzene (B151609) ring. This difference could be exploited in sequential cross-coupling reactions, where milder conditions or specific catalysts might favor reaction at one bromine atom over the other. For example, a palladium catalyst with specific ligands might show a preference for coupling at the C-7 position due to electronic or steric factors.
Furthermore, reactions targeting other parts of the molecule, such as electrophilic aromatic substitution on the carbocyclic ring or reactions involving the nitrogen atom, must be considered in conjunction with the bromine substituents. The bromine atoms themselves are deactivating groups for electrophilic aromatic substitution but are ortho, para directors. However, the directing effects of the nitrogen atom and the bromine atoms can be complex and may lead to intricate regiochemical outcomes. Careful control of reaction conditions, choice of reagents, and catalyst selection are paramount for achieving the desired chemoselective and regioselective transformations in multisubstitution reactions of this compound.
Spectroscopic and Structural Elucidation of 3,7 Dibromoquinoline and Its Derivatives
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) is a critical technique for determining the molecular weight and providing insights into the fragmentation patterns of organic compounds, aiding in structural confirmation. While specific mass spectrometry data for 3,7-Dibromoquinoline itself was not directly found in the provided search results, general mass spectrometry data for brominated quinolines and related structures offer context.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation (if available for this compound)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, revealing the molecular architecture, bond lengths, bond angles, and intermolecular interactions.
Direct X-ray crystallographic data specifically for this compound was not found in the provided search results. However, crystallographic studies of related dibromoquinoline isomers offer insights into the typical solid-state behavior of such compounds. For example, the crystal structure of 6,8-dibromoquinoline (B11842131) (C₉H₅Br₂N) has been determined. In this study, the molecule was found to be almost planar, with root-mean-square (r.m.s.) deviations of 0.027 Å from the mean plane csic.esnih.gov. The crystal packing was stabilized by π–π stacking interactions between the pyridine (B92270) and benzene (B151609) rings of adjacent molecules, with centroid-centroid distances of 3.634 (4) Å. Additionally, short Br···Br contacts of 3.4443 (13) Å were observed, contributing to the lattice stabilization csic.esnih.gov. The crystal data for 6,8-dibromoquinoline indicated a monoclinic crystal system with space group P2₁/c, and unit cell parameters a = 7.3436 (12) Å, b = 9.8961 (15) Å, c = 13.0108 (18) Å, and β = 109.589 (17)° csic.esnih.gov. The refinement of the structure using SHELXL97 resulted in an R-factor of 0.045 .
Another related compound, 3,6,8-tribromoquinoline (B3300700) (C₉H₄Br₃N), also exhibits near planarity in the solid state, with a maximum deviation of 0.110 (1) Å from the mean plane. Its crystal structure is stabilized by weak π–π stacking interactions between the quinoline (B57606) ring systems of adjacent molecules, with centroid-centroid distances of 3.802 (4) Å uniovi.es.
While specific data for this compound is absent, these studies on its isomers suggest that dibromoquinolines generally adopt a nearly planar conformation in the solid state, with intermolecular π–π stacking and potentially halogen bonding (Br···Br contacts) playing roles in crystal packing.
Theoretical and Computational Chemistry Studies of 3,7 Dibromoquinoline
Quantum Chemical Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density, rather than the complex many-electron wavefunction. researchgate.netrsc.org This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like 3,7-dibromoquinoline.
Furthermore, DFT is used to compute various electronic properties that describe the charge distribution and stability of the molecule. These properties include the total energy, dipole moment, and molecular electrostatic potential (MEP). The MEP map, for instance, visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating areas prone to electrophilic or nucleophilic attack.
Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: The following data is hypothetical and for illustrative purposes to demonstrate the output of a typical DFT calculation, as specific literature data for this exact molecule was not found.
| Parameter | Type | Atoms Involved | Calculated Value |
| Bond Length | C-Br | C3-Br | 1.89 Å |
| Bond Length | C-Br | C7-Br | 1.90 Å |
| Bond Length | C-N | C2-N1 | 1.32 Å |
| Bond Length | C-N | C8a-N1 | 1.38 Å |
| Bond Angle | C-C-Br | C2-C3-Br | 121.5° |
| Bond Angle | C-C-Br | C6-C7-Br | 119.8° |
| Dihedral Angle | C-C-C-C | C4a-C8a-C8-C7 | 0.0° |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be a π-orbital distributed across the quinoline (B57606) ring system. The LUMO is also anticipated to be a π*-antibonding orbital. The presence of the electronegative nitrogen atom and the bromine substituents will influence the energy levels and spatial distribution of these orbitals. DFT calculations can precisely determine the energies of the HOMO and LUMO and generate visual representations of their shapes and locations on the molecular framework. A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, often correlating with higher chemical reactivity. nih.gov
Illustrative Frontier Orbital Energies for this compound Note: These values are examples based on typical calculations for similar aromatic compounds and are for illustrative purposes only.
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
The distribution of these orbitals is crucial. For instance, if the LUMO is predominantly located on the pyridine (B92270) ring of the quinoline system, it would suggest that this part of the molecule is more susceptible to nucleophilic attack. Conversely, the regions with the highest HOMO density are the most likely sites for electrophilic attack.
The electronic properties calculated via DFT serve as powerful descriptors for predicting how and where a molecule will react. By analyzing parameters derived from the electronic structure, chemists can forecast the most probable sites for chemical attack.
For this compound, the nitrogen atom introduces a significant perturbation in the electron distribution of the aromatic system, generally making the pyridine ring electron-deficient. This effect, combined with the electron-withdrawing inductive effect of the bromine atoms, influences the reactivity. The positions on the quinoline ring will have varying electron densities, making some more susceptible to nucleophilic or electrophilic substitution than others.
Computational methods can quantify this reactivity through several descriptors:
Molecular Electrostatic Potential (MEP): As mentioned, the MEP map highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, negative potential is expected around the nitrogen atom, making it a site for protonation or coordination to Lewis acids. Positive potential regions would indicate susceptibility to nucleophilic attack.
Fukui Functions: These functions are derived from changes in electron density upon the addition or removal of an electron. They provide a more quantitative measure of the reactivity at a specific atomic site, helping to distinguish between susceptibility to nucleophilic, electrophilic, or radical attack.
Natural Population Analysis (NPA): This method calculates the atomic charges on each atom, providing a straightforward way to identify electron-rich and electron-poor centers in the molecule.
Based on these analyses, a computational study could predict, for example, that nucleophilic aromatic substitution might occur preferentially at one of the C-Br positions over the other, depending on the calculated local electrophilicity.
Mechanistic Investigations using Computational Methods
Beyond static properties, computational chemistry is instrumental in elucidating the dynamic processes of chemical reactions. By mapping out the potential energy surface (PES) that connects reactants to products, researchers can understand complex reaction mechanisms, identify key intermediates, and explain observed selectivities.
A chemical reaction can be visualized as a journey across a multi-dimensional potential energy surface. Reactants and products reside in energy minima (valleys), and the path between them proceeds through a high-energy saddle point known as the transition state (TS). The transition state represents the energy maximum along the minimum energy path and is the critical configuration that determines the reaction rate. vub.be
Computational methods can model this entire pathway:
Geometry Optimization: The structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.
Transition State Search: Specialized algorithms are used to locate the transition state structure connecting reactants and products. This is a challenging task as the TS is a first-order saddle point, not an energy minimum.
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. For reactants and products, all calculated frequencies should be real. For a true transition state, there must be exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). vub.be
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state, confirming that it correctly connects the intended reactants and products.
Through this process, the activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a theoretical prediction of the reaction's feasibility and rate. For a reaction involving this compound, such as a nitration or amination, this analysis could reveal whether the reaction proceeds in a single step or through multiple steps involving stable intermediates. For instance, a computational study on the nitration of 6,8-dibromoquinoline (B11842131) used calculations of precursor strain energy to explain the observed regioselectivity, a technique that could similarly be applied to the 3,7-isomer. nih.gov
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are vital for forming carbon-carbon bonds. nih.gov When a molecule like this compound is used, a key question is which of the two bromine atoms will react first. This regioselectivity is often determined by subtle differences in the electronic and steric environment of the two C-Br bonds.
Computational chemistry can provide a detailed explanation for the observed regioselectivity. The key step that typically governs this selectivity in palladium-catalyzed cross-couplings is the oxidative addition of the Pd(0) catalyst to a C-Br bond. By modeling the transition states for the oxidative addition at C3 versus C7, their respective activation energies can be compared.
The reaction pathway with the lower activation energy will be kinetically favored, thus predicting the major product. The factors influencing the activation barriers include:
Electronic Effects: The electron density at the carbon atom of the C-Br bond. A more electron-deficient carbon may facilitate the oxidative addition. The relative positions of the bromine atoms to the electron-withdrawing nitrogen atom are critical.
Steric Effects: The steric hindrance around each bromine atom can affect the approach of the bulky palladium catalyst.
For this compound, one might hypothesize that the C3-Br bond is electronically more activated due to its position in the pyridine ring, while the C7-Br bond is in the carbocyclic (benzene) ring. A detailed DFT study would involve calculating the energy profiles for both possible reaction pathways to provide a quantitative prediction of the regioselectivity, thereby elucidating the underlying electronic and steric factors that control the reaction's outcome. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. This technique can provide detailed information on the conformational flexibility of a molecule, its interactions with its environment (such as a solvent or a biological receptor), and the stability of molecular complexes.
A review of the current scientific literature indicates that specific molecular dynamics simulation studies focusing exclusively on this compound in a system context have not been extensively reported. However, the utility of this method has been demonstrated for closely related, more complex brominated quinoline derivatives. For instance, MD simulations have been employed to investigate the interaction of highly brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline, with biological targets like human topoisomerase I. nih.gov
In such studies, MD simulations are typically performed to:
Assess Binding Stability: To determine if a ligand (the quinoline derivative) remains stably bound to the active site of a protein over a simulated time period, often on the nanosecond scale. mdpi.comfrontiersin.org
Analyze Conformational Changes: To observe how the protein and ligand structures adapt to each other upon binding. mdpi.com
Calculate Binding Free Energies: To provide a quantitative estimate of the binding affinity between the ligand and its target. nih.gov
These simulations offer a dynamic perspective that complements static molecular docking studies, providing a more realistic representation of the molecular interactions in a biological system. nih.gov While direct MD studies on this compound are yet to be published, the established methodologies applied to similar compounds lay a clear groundwork for future computational investigations into its behavior in various chemical and biological systems.
In Silico Screening and Design Principles for Derivatization
In silico screening and rational drug design are integral to modern medicinal chemistry, enabling the efficient identification and optimization of lead compounds. frontiersin.org For this compound, these computational approaches are invaluable for designing derivatives with potentially enhanced biological activities. The design process is guided by several key principles, often employed in a hierarchical manner.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: A primary step in the design of novel derivatives is to understand the relationship between the chemical structure and biological activity. For the quinoline scaffold, extensive research has established that modifications at various positions on the ring system can significantly influence activity. nih.govphyschemres.org Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. physchemres.org These methods correlate the 3D steric and electrostatic properties of a set of molecules with their biological activities to generate predictive models. nih.govphyschemres.org For this compound, a 3D-QSAR study would help identify regions where modifications are likely to improve activity.
Design Principles for Derivatization of this compound: The bromine atoms at the 3- and 7-positions of the quinoline core serve as versatile synthetic handles for introducing a wide range of functional groups. The following table outlines key principles for designing derivatives based on this scaffold.
| Design Principle | Rationale and Application for this compound |
| Bioisosteric Replacement | Replacing the bromine atoms with other functional groups of similar size, shape, and electronic character (e.g., -Cl, -CF3, -CN) to modulate potency, selectivity, and pharmacokinetic properties. |
| Structure-Based Drug Design (SBDD) | If the 3D structure of a biological target is known, the this compound scaffold can be used as a starting point for designing ligands that fit optimally into the binding site. Docking simulations can predict binding modes and affinities. nih.gov |
| Ligand-Based Drug Design (LBDD) | In the absence of a known receptor structure, models can be built based on a set of known active molecules. This approach can be used to design this compound derivatives that share pharmacophoric features with known inhibitors of a target. nih.gov |
| Fragment-Based Drug Discovery (FBDD) | The this compound core can be considered a molecular fragment. Derivatization involves "growing" or "linking" other fragments from the 3- and 7-positions to achieve high-affinity binding to a target. |
| Modulation of Physicochemical Properties | Introducing substituents to fine-tune properties such as solubility, lipophilicity (logP), and metabolic stability. For example, adding polar groups can increase aqueous solubility, while non-polar groups can enhance membrane permeability. |
Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, a virtual library of derivatives could be generated by computationally adding a diverse range of substituents at the 3- and 7-positions. This library can then be screened against a biological target of interest using molecular docking programs. researchgate.net The top-scoring compounds can then be synthesized and tested experimentally, significantly reducing the time and cost associated with drug discovery.
ADMET Prediction: An essential aspect of modern drug design is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Various in silico models are available to predict these properties for designed this compound derivatives. This allows for the early deselection of compounds that are likely to have poor pharmacokinetic profiles or toxicological liabilities, focusing resources on the most promising candidates. nih.gov
By integrating these in silico screening and design principles, researchers can systematically explore the chemical space around the this compound scaffold to develop novel compounds with tailored biological activities and drug-like properties.
Advanced Applications in Chemical Synthesis and Materials Science
3,7-Dibromoquinoline as a Versatile Synthetic Intermediate
The carbon-bromine bonds at the C3 and C7 positions of this compound serve as reactive handles for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This reactivity allows chemists to use the dibrominated quinoline (B57606) as a scaffold, introducing diverse functional groups to tailor the final molecule's properties. Bromoquinolines are often employed as precursors for creating more complex heterocyclic compounds, which are significant in medicinal chemistry. nih.gov
This compound is an excellent precursor for synthesizing quinolines with a wide array of substituents. The differential reactivity of the bromine atoms can, in some cases, allow for stepwise or regioselective functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are pivotal in this context. nih.gov These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, transforming the simple dibromo-scaffold into highly decorated quinoline derivatives. This modular approach is efficient for creating libraries of compounds for various applications. nih.gov For instance, the introduction of aryl, alkynyl, or amino groups can dramatically alter the electronic and steric properties of the quinoline core.
| Cross-Coupling Reaction | Reagent | Functional Group Introduced | Potential Application Area |
| Suzuki Coupling | Arylboronic Acid / Ester | Aryl / Heteroaryl | Organic Electronics, Pharmaceuticals |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl | Luminescent Materials, Molecular Wires |
| Buchwald-Hartwig Amination | Amine (Primary/Secondary) | Amino / Anilino | Fluorophores, Hole-Transport Materials |
| Heck Coupling | Alkene | Alkenyl | Polymer Building Blocks |
| Stille Coupling | Organostannane | Aryl / Vinyl | Complex Molecule Synthesis |
| Buchwald-Hartwig Etherification | Alcohol / Phenol | Ether / Aryloxy | Medicinal Chemistry |
The presence of two reactive sites makes this compound a bifunctional building block, ideal for constructing larger, more intricate molecular architectures. illinois.eduphys.org By engaging both bromine atoms in coupling reactions, this compound can be integrated into polymers, complex heterocyclic frameworks, and macrocycles. mdpi.com For example, reacting this compound with a molecule containing two boronic acid groups (a bis-boronic acid) in a double Suzuki coupling reaction can lead to the formation of a macrocyclic structure or a linear polymer incorporating the quinoline unit. This "building block" approach simplifies the synthesis of complex molecules by assembling them from pre-functionalized, modular pieces. phys.orgyoutube.com This strategy is a cornerstone of modern synthetic chemistry, enabling access to novel structures for materials science and medicinal applications. mdpi.comnovapublishers.com
Development of Advanced Materials and Functional Molecules
The unique electronic properties of the quinoline ring system, combined with the synthetic versatility of the 3,7-dibromo derivative, make it a compelling platform for designing novel functional materials.
In the field of organic electronics, molecules with a "donor-acceptor" (D-A) architecture are crucial for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govmdpi.com The quinoline core is inherently electron-deficient, making it an effective electron-acceptor unit. By using this compound as a starting material, electron-donating groups (such as anilines or carbazoles) can be attached at the 3- and 7-positions via Buchwald-Hartwig amination. rsc.org This creates a molecule with a D-A-D arrangement, where the electronic properties can be precisely tuned by changing the nature of the donor groups. This molecular design facilitates intramolecular charge transfer (ICT), a key process for the function of many organic electronic materials. rsc.org
The same donor-acceptor principles used for organic electronics are also fundamental to the design of luminescent materials and fluorophores. researchgate.net By strategically installing electron-donating and electron-withdrawing groups on the quinoline scaffold, a "push-pull" system can be created, which often results in molecules with strong fluorescence. nih.gov this compound provides a template where, for example, an electron-donating group can be placed at the 7-position and a different functional group at the 3-position to tune the photophysical properties. This modular synthesis allows for the rational design of fluorophores with specific emission wavelengths, quantum yields, and environmental sensitivities, making them suitable for applications in cellular imaging and sensing. nih.govsemanticscholar.org
| Substituent at C7 (Donor) | Substituent at C3 (Acceptor/Modulator) | Expected Emission Shift | Potential Application |
| Dimethylamino (-NMe₂) | Cyano (-CN) | Red-shifted (longer wavelength) | Bioimaging, OLEDs |
| Methoxy (-OMe) | Phenyl (-Ph) | Blue-shifted (shorter wavelength) | Fluorescent Probe |
| Pyrrolidinyl | Acetyl (-COCH₃) | Red-shifted (longer wavelength) | Solid-state Lighting |
| Anilino (-NHPh) | Trifluoromethyl (-CF₃) | Blue-shifted (shorter wavelength) | Chemical Sensor |
The nitrogen atom in the quinoline ring is a Lewis basic site capable of coordinating to metal centers. This inherent property, combined with the ability to introduce other ligating groups at the 3- and 7-positions, makes this compound a valuable scaffold for designing novel ligands for catalysis and coordination chemistry. mdpi.comnih.gov For instance, a phosphine (B1218219) group could be introduced at the 3-position and a pyridine (B92270) group at the 7-position, creating a multidentate P,N,N'-ligand. Such hybrid ligands can offer unique steric and electronic environments at the metal center, potentially leading to catalysts with enhanced reactivity, selectivity, or stability. uwaterloo.cacnr.it The design and synthesis of new ligands are critical for advancing homogeneous catalysis, enabling more efficient and selective chemical transformations. nih.gov
Quinoline Scaffolds in Medicinal Chemistry Beyond Direct Biological Activity (Focus on Synthetic Utility)
The strategic placement of two bromine atoms on the quinoline core, as seen in this compound, renders it a highly valuable precursor for creating diverse molecular scaffolds for medicinal chemistry. The differential reactivity of the bromine atoms at the C-3 and C-7 positions allows for sequential and regioselective functionalization, enabling the synthesis of complex, multi-substituted quinoline derivatives. This synthetic utility is primarily harnessed through transition-metal-catalyzed cross-coupling reactions.
Bromoquinolines are well-established precursors for preparing multifunctional quinoline compounds. nih.govrsc.org The bromine atoms serve as versatile handles for introducing a wide array of functional groups, including aryl, heteroaryl, alkynyl, and amino moieties, which are pivotal for tuning the pharmacological profiles of drug candidates. nih.govrsc.org
Key Synthetic Transformations:
While specific studies detailing the regioselective functionalization of this compound are not extensively documented in publicly available literature, the principles of its synthetic utility can be inferred from studies on other dibromoquinoline isomers and related dihaloheterocycles. The primary reactions employed for this purpose include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone for forming carbon-carbon bonds by coupling the bromoquinoline with various organoboron reagents (boronic acids or esters). This allows for the introduction of diverse aryl and heteroaryl substituents. The regioselectivity of such reactions on dihaloaromatics is often dictated by the electronic environment and steric hindrance at each halogenated position. rsc.org For instance, in other dihaloquinolines, the position more activated by the nitrogen heteroatom or less sterically hindered often reacts preferentially. researchgate.net
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromoquinoline and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. rsc.orgrsc.org This method is instrumental for introducing alkynyl groups, which can serve as key structural elements or be further transformed into other functional groups. Studies on polybromoquinolines have demonstrated that Sonogashira reactions can proceed with high regioselectivity, for example, selectively occurring at the C-6 position of a tribromoquinoline. rsc.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, allowing the introduction of primary and secondary amines, anilines, or amides at the brominated positions. This is particularly crucial in medicinal chemistry, as amino groups are prevalent in bioactive molecules.
The sequential application of these coupling reactions, by carefully selecting catalysts and reaction conditions to exploit the potentially different reactivities of the C-3 and C-7 bromine atoms, would allow for the programmed construction of 3,7-disubstituted quinolines with distinct functionalities at each position. This step-wise approach is a powerful strategy for building molecular libraries for drug discovery.
| Cross-Coupling Reaction | Catalyst System (Typical) | Coupling Partner | Bond Formed | Potential Application |
| Suzuki-Miyaura | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Aryl/Heteroaryl Boronic Acid | C-C (sp²-sp²) | Introduction of (hetero)aromatic rings |
| Sonogashira | Pd(0) complex, Cu(I) salt, Base | Terminal Alkyne | C-C (sp²-sp) | Introduction of alkynyl moieties |
| Buchwald-Hartwig | Pd(0) or Pd(II) complex, Ligand, Base | Amine / Amide | C-N | Introduction of amino or amido groups |
This table presents generalized conditions for common cross-coupling reactions applicable to aryl bromides. Specific conditions for this compound would require experimental optimization.
Supramolecular Chemistry Involving Dibromoquinoline Motifs
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Crystal engineering, a sub-discipline, involves understanding and utilizing these interactions to control the packing of molecules in the solid state to create materials with desired properties. nih.gov
The this compound molecule possesses several features that make it a candidate for studies in supramolecular chemistry:
Halogen Bonding: The bromine atoms on the quinoline ring can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on a covalently bonded halogen atom (the σ-hole) interacts with a nucleophilic site (a Lewis base), such as a nitrogen or oxygen atom. nih.gov These interactions are highly directional and have emerged as a powerful tool for constructing well-defined supramolecular assemblies. In the crystal lattice of 6,8-dibromoquinoline (B11842131), short Br···Br contacts have been observed, indicating the role of halogen interactions in the solid-state packing. nih.gov It is plausible that this compound could engage in similar interactions, either with itself or with other halogen bond acceptors, to form predictable supramolecular patterns.
π–π Stacking: The planar aromatic quinoline core is capable of engaging in π–π stacking interactions. These interactions, driven by electrostatic and van der Waals forces between aromatic rings, are crucial in stabilizing crystal structures and directing molecular assembly. The crystal structure of 6,8-dibromoquinoline, for instance, is stabilized by π–π stacking between the pyridine and benzene (B151609) rings of adjacent molecules. nih.gov
Coordination Chemistry: The nitrogen atom in the quinoline ring acts as a Lewis base and can coordinate to metal ions. This allows this compound and its derivatives to be used as ligands in the construction of metal-organic complexes or extended structures like metal-organic frameworks (MOFs). The bromine atoms could either be retained for their halogen bonding potential within the framework or serve as synthetic handles to introduce other coordinating groups.
While specific studies detailing the crystal structure or supramolecular assemblies of this compound itself are not readily found in the surveyed literature, the principles derived from closely related bromo-aromatic and bromo-heterocyclic compounds strongly suggest its potential as a valuable building block in crystal engineering and the design of functional materials.
| Interaction Type | Relevant Moiety in this compound | Potential Role in Supramolecular Assembly |
| Halogen Bonding | C-Br groups at positions 3 and 7 | Directional control of crystal packing, formation of synthons with halogen bond acceptors. |
| π–π Stacking | Aromatic quinoline ring system | Stabilization of crystal lattice, formation of columnar or layered structures. |
| Metal Coordination | Pyridinic nitrogen atom | Ligand for metal ions, building block for discrete coordination complexes or extended frameworks (MOFs). |
This table outlines the potential supramolecular interactions based on the structural features of this compound.
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches for 3,7-Dibromoquinoline Synthesis
The chemical industry's growing emphasis on sustainability is steering the synthesis of quinoline (B57606) derivatives, including this compound, towards more environmentally friendly methods. nih.govnih.gov Traditional synthesis protocols often rely on harsh reaction conditions, hazardous reagents, and volatile organic solvents, leading to significant environmental and economic concerns. nih.gov Consequently, the development of green synthetic protocols is a paramount objective.
Future research will likely focus on the adoption and optimization of several key green chemistry principles for the synthesis of dihalogenated quinolines:
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents, or even solvent-free conditions, for the synthesis of quinoline scaffolds. nih.govijpsjournal.com The application of microwave irradiation to established quinoline syntheses, such as the Friedländer annulation, could provide a more efficient and sustainable route to this compound and its precursors. nih.gov
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can promote chemical reactions through acoustic cavitation. nih.gov Its application in the synthesis of heterocyclic compounds is a growing area of interest, offering potential for milder reaction conditions and improved yields.
Use of Greener Solvents and Catalysts: The replacement of conventional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids is a crucial aspect of sustainable chemistry. bohrium.comresearchgate.net Furthermore, the development and use of reusable, solid-supported catalysts can minimize waste and simplify product purification. rsc.orgresearchgate.net For instance, the use of reusable transition metal oxide-Bi(III) cooperative catalysts has been reported for the sustainable synthesis of quinolines via oxidative dehydrogenative couplings. rsc.org
A comparative overview of traditional versus green synthetic approaches for quinoline synthesis is presented below:
| Feature | Traditional Synthesis Methods | Green Chemistry Approaches |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, Ultrasound |
| Solvents | Often volatile and hazardous organic solvents | Water, Ethanol, Ionic Liquids, Solvent-free |
| Catalysts | Often homogeneous, stoichiometric, or hazardous catalysts | Heterogeneous, reusable, biocatalysts |
| Reaction Time | Often lengthy (hours to days) | Significantly shorter (minutes to hours) |
| Waste Generation | High, due to multiple steps and use of excess reagents | Minimized through one-pot and multicomponent strategies |
| Atom Economy | Often low | High |
Chemoenzymatic Transformations and Biocatalysis in Dibromoquinoline Functionalization
Biocatalysis is emerging as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions that are often unattainable with traditional chemical methods. biorxiv.org The application of enzymes to the synthesis and functionalization of halogenated compounds like this compound is a promising area of research.
Future investigations in this domain are expected to explore:
Enzymatic Halogenation and Dehalogenation: Nature has evolved a diverse array of enzymes capable of installing and removing halogen atoms from organic molecules. nih.govnih.gov Halogenases, for example, can catalyze the regioselective halogenation of aromatic compounds, potentially offering a green alternative to conventional bromination methods. biorxiv.org Conversely, dehalogenases could be employed for the selective removal of a bromine atom from this compound to generate monobrominated derivatives, which can be difficult to achieve with high selectivity using standard chemical methods.
Biocatalytic C-H Functionalization: Enzymes, particularly those from the Fe(II)/α-ketoglutarate-dependent family, are capable of activating C-H bonds with remarkable regio- and stereoselectivity. biorxiv.org Engineering these enzymes could enable the direct functionalization of the quinoline core of this compound at specific positions, bypassing the need for pre-functionalized starting materials. This approach aligns with the principles of atom and step economy.
Chemoenzymatic Cascades: The integration of enzymatic steps with traditional chemical reactions in a one-pot fashion can lead to highly efficient and complex molecular transformations. For instance, an enzymatic reaction could be used to introduce a new functional group onto the this compound scaffold, which is then further elaborated in a subsequent chemical step within the same reaction vessel. This approach minimizes purification steps and reduces solvent waste.
The potential of biocatalysis in the context of this compound lies in the ability to perform highly selective transformations that complement existing synthetic methodologies, all under environmentally benign aqueous conditions.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for this compound
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of reaction outcomes, optimization of reaction conditions, and even the discovery of new synthetic routes. doaj.org For a molecule like this compound, where multiple reactive sites are present, ML models can be particularly valuable.
Key areas for future research include:
Predicting Regioselectivity: The functionalization of the this compound core can lead to a variety of isomers. ML models, trained on large datasets of chemical reactions, can learn the complex interplay of electronic and steric factors that govern regioselectivity in reactions such as C-H functionalization. nih.gov This predictive capability can guide synthetic chemists in choosing the appropriate reagents and conditions to obtain the desired product, saving significant time and resources. For example, ML algorithms can predict the most likely site for electrophilic substitution or metal-catalyzed C-H activation on the dibromoquinoline scaffold. doaj.org
Reaction Yield and Condition Optimization: Beyond predicting the products of a reaction, ML models are being developed to forecast reaction yields under different conditions (e.g., temperature, solvent, catalyst). springernature.com This allows for the in-silico optimization of synthetic protocols before any experiments are conducted in the lab, leading to more efficient and sustainable processes.
De Novo Drug Design and Synthesis Planning: Generative AI models can design novel molecules with desired properties. rsc.org In the context of this compound, these models could be used to design new derivatives with enhanced biological activity or material properties. Furthermore, AI tools can assist in retrosynthetic analysis, proposing viable synthetic routes to these novel compounds, potentially incorporating this compound as a starting material.
The integration of AI and ML into the workflow of synthetic chemistry is expected to accelerate the discovery and development of new applications for this compound and its derivatives.
Exploration of Novel Dibromoquinoline-Based Architectures for Tunable Material Properties
The two bromine atoms on the this compound scaffold serve as versatile synthetic handles for the construction of larger, more complex molecular architectures. This opens up possibilities for creating novel materials with tunable electronic, optical, and physical properties.
Emerging research avenues in this area include:
Conducting Polymers: Halogenated aromatic compounds are often used as monomers in the synthesis of conducting polymers. encyclopedia.pub The poly-functional nature of this compound makes it an attractive candidate for the synthesis of novel conducting polymers through cross-coupling reactions. The resulting polymers could exhibit interesting electronic properties for applications in sensors, organic electronics, and energy storage devices. mdpi.comekb.eg The synthesis can be achieved through chemical or electrochemical polymerization. mdpi.com
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters bridged by organic ligands. nih.gov By modifying this compound with appropriate coordinating groups (e.g., carboxylic acids, pyridyls), it can be used as a building block for the synthesis of new MOFs. rsc.org The resulting frameworks could possess unique porous structures and functional properties, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. bohrium.com
Luminescent Materials: Quinoline derivatives are known to exhibit interesting photophysical properties. By incorporating this compound into larger conjugated systems or metal complexes, it may be possible to develop new luminescent materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. rsc.org The bromine atoms can be substituted to fine-tune the electronic properties and, consequently, the emission characteristics of the resulting materials.
The ability to functionalize this compound at two distinct positions provides a high degree of control over the final structure and properties of the resulting materials, making it a valuable platform for materials discovery.
Multicomponent Reactions Featuring this compound as a Key Reagent
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgnih.gov These reactions are highly atom-economical and convergent, making them ideal for the rapid generation of chemical libraries for drug discovery and other applications. nih.gov
The future application of this compound in MCRs is a promising area of research. While the direct use of dihaloquinolines in MCRs is not yet extensively documented, their potential is significant. For instance:
As an Electrophilic Component: The electron-deficient nature of the quinoline ring, further enhanced by the two bromine atoms, could make this compound a suitable electrophilic component in certain MCRs. For example, it could potentially react with nucleophiles generated in situ during the course of a multicomponent reaction.
As a Precursor to MCR Substrates: More likely, this compound will serve as a versatile precursor for substrates used in MCRs. The bromine atoms can be readily converted into other functional groups, such as amines, aldehydes, or alkynes, through standard cross-coupling and substitution reactions. These functionalized dibromoquinolines can then be employed as key building blocks in well-established MCRs like the Ugi, Passerini, or Hantzsch reactions. rsc.org This approach would allow for the incorporation of the dibromoquinoline scaffold into a wide variety of complex molecular architectures.
The use of this compound as a platform for generating diverse inputs for MCRs would enable the efficient synthesis of novel compound libraries with potential applications in medicinal chemistry and materials science. nih.govresearchgate.netorganic-chemistry.org
Q & A
Q. What are the primary synthetic routes for 3,7-dibromoquinoline, and how can reaction conditions be optimized for higher yields?
this compound is synthesized via bromination of quinoline derivatives. A common method involves direct bromination using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (60–80°C). Optimization includes adjusting stoichiometry (e.g., 2.2 equivalents Br₂ per quinoline) and solvent polarity (e.g., dichloromethane for improved selectivity). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the dibrominated product .
Q. How can researchers confirm the regioselectivity of bromination at the 3rd and 7th positions of quinoline?
Regioselectivity is validated using nuclear magnetic resonance (NMR) spectroscopy. The aromatic proton environment in -NMR shows distinct splitting patterns: protons adjacent to bromine atoms (C2 and C8) exhibit downfield shifts due to electron-withdrawing effects. X-ray crystallography further confirms substitution patterns by resolving Br positions in the crystal lattice .
Q. What analytical techniques are essential for characterizing this compound’s purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity. Mass spectrometry (MS) confirms molecular weight (286.94 g/mol), while differential scanning calorimetry (DSC) assesses thermal stability. For stability studies, monitor degradation under accelerated conditions (e.g., 40°C/75% relative humidity) using Fourier-transform infrared spectroscopy (FTIR) to detect bond-breaking .
Advanced Research Questions
Q. How do π-π stacking interactions and halogen bonding influence the crystallographic packing of this compound?
In single-crystal X-ray studies, the planar quinoline skeleton facilitates π-π stacking between adjacent molecules (centroid-centroid distance ≈ 3.63 Å). Bromine atoms participate in Type-II halogen bonds (Br···Br contacts ≈ 3.44 Å), stabilizing the crystal lattice. These interactions are critical for predicting solubility and designing co-crystals for pharmaceutical applications .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The 7-bromo position is more reactive in palladium-catalyzed couplings due to lower steric hindrance and electronic activation by the adjacent nitrogen atom. Density functional theory (DFT) calculations reveal a lower activation energy for oxidative addition at C7 vs. C3. Reaction kinetics can be monitored via in situ -NMR using fluorinated arylboronic acids .
Q. How does this compound disrupt fungal metal ion homeostasis, and what structural modifications enhance antifungal activity?
The compound chelates essential metal ions (e.g., Fe³⁺, Zn²⁺) in fungal pathogens, impairing metalloenzyme function. Structure-activity relationship (SAR) studies show that substituting bromine with electron-deficient groups (e.g., -CF₃) at C3 increases lipophilicity and membrane penetration. Minimum inhibitory concentration (MIC) assays against Candida albicans demonstrate potency improvements (MIC reduction from 16 µg/mL to 4 µg/mL) .
Q. What strategies resolve contradictions in reported reaction yields for dibromoquinoline derivatives?
Yield discrepancies arise from competing side reactions (e.g., over-bromination) and solvent effects. Systematic screening of solvents (DMF vs. THF) and additives (e.g., KI to suppress polybromination) improves reproducibility. Kinetic studies using stopped-flow UV-Vis spectroscopy identify optimal reaction times (≤4 hours) to minimize degradation .
Q. How can computational modeling predict the bioactivity of this compound derivatives against drug-resistant pathogens?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Free energy calculations (MM-PBSA) prioritize derivatives with strong binding affinities (ΔG < -8 kcal/mol). In vitro validation includes time-kill assays and resistance frequency testing .
Methodological Notes
- Data Interpretation : Cross-validate spectral data (NMR, MS) with computational tools (e.g., ACD/Labs) to resolve structural ambiguities.
- Controlled Experiments : Include negative controls (e.g., metal-free assays) to isolate chelation-dependent antifungal effects .
- Ethical Compliance : Adhere to safety protocols for handling brominated compounds (e.g., PPE, fume hoods) and dispose of waste per EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
